N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946365-38-4
VCID: VC6310519
InChI: InChI=1S/C29H35FN4O2/c1-4-36-27-15-7-23(8-16-27)29(35)31-21-28(22-5-11-25(12-6-22)32(2)3)34-19-17-33(18-20-34)26-13-9-24(30)10-14-26/h5-16,28H,4,17-21H2,1-3H3,(H,31,35)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C29H35FN4O2
Molecular Weight: 490.623

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide

CAS No.: 946365-38-4

Cat. No.: VC6310519

Molecular Formula: C29H35FN4O2

Molecular Weight: 490.623

* For research use only. Not for human or veterinary use.

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide - 946365-38-4

Specification

CAS No. 946365-38-4
Molecular Formula C29H35FN4O2
Molecular Weight 490.623
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide
Standard InChI InChI=1S/C29H35FN4O2/c1-4-36-27-15-7-23(8-16-27)29(35)31-21-28(22-5-11-25(12-6-22)32(2)3)34-19-17-33(18-20-34)26-13-9-24(30)10-14-26/h5-16,28H,4,17-21H2,1-3H3,(H,31,35)
Standard InChI Key HCVXPOBUXJMUAL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide, delineates its intricate structure:

  • 4-Ethoxybenzamide core: A benzamide group substituted with an ethoxy moiety at the para position, contributing to lipophilicity and potential metabolic stability.

  • Branched ethyl chain: Connects the benzamide to two distinct aromatic systems.

  • 4-(Dimethylamino)phenyl group: A tertiary amine-substituted benzene ring, which may enhance blood-brain barrier (BBB) permeability.

  • 4-(4-Fluorophenyl)piperazine: A piperazine ring linked to a fluorophenyl group, a motif common in antipsychotic and antidepressant agents .

Table 1: Key Chemical Properties

PropertyValue/Description
IUPAC NameN-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
Molecular FormulaC₃₀H₃₆FN₅O₂
Molecular Weight533.65 g/mol
Structural FeaturesBenzamide core, piperazine, fluorophenyl, dimethylamino groups
Potential PharmacophoreSerotonin/dopamine receptor modulation

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound likely follows multi-step organic reactions, analogous to structurally related benzamide derivatives:

  • Piperazine functionalization: Coupling 1-(4-fluorophenyl)piperazine with a bromoethyl intermediate under nucleophilic substitution conditions.

  • Amide bond formation: Condensation of 4-ethoxybenzoic acid with the secondary amine group of the ethyl chain using coupling agents like HATU or EDCI.

  • Dimethylamino substitution: Introduction of the dimethylamino group via Ullmann coupling or Buchwald-Hartwig amination on the phenyl ring.

Critical parameters include reaction temperature (typically 80–120°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., palladium catalysts for cross-coupling steps).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Key signals include the ethoxy group’s triplet at ~1.3 ppm (CH₃) and quartet at ~4.0 ppm (OCH₂), alongside aromatic protons between 6.8–7.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 533.65 (M+H⁺), with fragmentation patterns confirming the piperazine and benzamide moieties.

Receptor SubtypePredicted ActivityCitation
5-HT₁AAntagonist
5-HT₂APartial agonist
D₂Moderate antagonist

Preclinical Insights

While direct data on this compound is absent, analogs demonstrate:

  • Anxiolytic effects: Related piperazine-benzamide compounds reduce marble-burying behavior in murine models (ED₅₀ ~5 mg/kg).

  • Metabolic stability: Ethoxy substitution may slow hepatic clearance compared to methoxy or hydroxy analogs, as inferred from cytochrome P450 interaction studies.

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • LogP: Estimated at ~3.5 (moderate lipophilicity), balancing BBB penetration and aqueous solubility.

  • Solubility: Poor water solubility (<10 µg/mL), necessitating formulation enhancements like nanoemulsions or cyclodextrin complexes.

Metabolic Pathways

Primary routes likely involve:

  • O-deethylation: Cleavage of the ethoxy group to form 4-hydroxybenzamide, followed by glucuronidation.

  • Piperazine N-dealkylation: Generation of fluorophenylpiperazine metabolites, which retain partial receptor activity .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric disorders: Potential use in schizophrenia (via D₂/5-HT₂A modulation) or generalized anxiety disorder (via 5-HT₁A antagonism).

  • Oncology: Piperazine derivatives are being explored for sigma receptor targeting in glioblastoma.

Research Gaps

  • In vivo efficacy studies: Required to validate receptor engagement and behavioral effects.

  • Toxicology profiling: Assessment of hERG channel inhibition risk and hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator